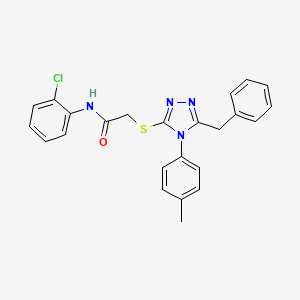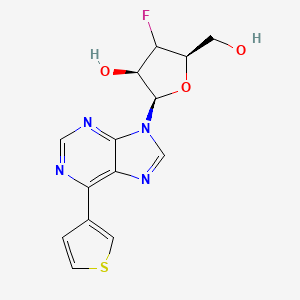
HIV-1 inhibitor-46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-46 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles. This compound is part of a broader class of HIV-1 protease inhibitors that have been instrumental in the treatment of HIV/AIDS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-46 typically involves the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The synthetic route includes multiple steps, such as the formation of key intermediates through nucleophilic substitution reactions and the final coupling of these intermediates under specific conditions to yield the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger volumes. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to produce the compound in bulk while maintaining its efficacy and safety.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often tested for their efficacy and safety in inhibiting HIV-1 protease.
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-46 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of protease inhibitors and their interactions with enzymes.
Biology: The compound is employed in research to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: this compound is a potential therapeutic agent in the treatment of HIV/AIDS, particularly in cases where resistance to other protease inhibitors has developed.
Industry: The compound is used in the development of new antiretroviral drugs and in the formulation of combination therapies for HIV/AIDS.
Mecanismo De Acción
HIV-1 inhibitor-46 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins . This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of the protease, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to HIV-1 inhibitor-46 include other HIV-1 protease inhibitors such as saquinavir, lopinavir, ritonavir, amprenavir, fosamprenavir, atazanavir, nelfinavir, darunavir, tipranavir, and indinavir .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for stronger binding affinity and greater efficacy against drug-resistant strains of HIV-1. Additionally, the compound’s ability to maintain its inhibitory activity in the presence of mutations in the protease enzyme makes it a valuable addition to the arsenal of antiretroviral drugs.
Propiedades
Fórmula molecular |
C24H21ClN4OS |
|---|---|
Peso molecular |
449.0 g/mol |
Nombre IUPAC |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-11-13-19(14-12-17)29-22(15-18-7-3-2-4-8-18)27-28-24(29)31-16-23(30)26-21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30) |
Clave InChI |
PSKQVPLMVPZZPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)







![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)

